molecular formula C6H4N2O2S B116807 Thieno[3,4-D]pyrimidine-2,4-diol CAS No. 6251-30-5

Thieno[3,4-D]pyrimidine-2,4-diol

Cat. No.: B116807
CAS No.: 6251-30-5
M. Wt: 168.18 g/mol
InChI Key: RZBNSEBSVPLRMA-UHFFFAOYSA-N
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Description

Thieno[3,4-D]pyrimidine-2,4-diol is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyrimidine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thieno[3,4-D]pyrimidine-2,4-diol typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[3,2-D]pyrimidin-4-ones, which can then be further processed to obtain this compound . Another approach involves the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are then cyclized using pyrrolidine in toluene with calcium chloride as a desiccant .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Thieno[3,4-D]pyrimidine-2,4-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thieno[3,4-D]pyrimidine-2,4-diol is unique due to its specific ring fusion and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound for research and industrial applications .

Properties

IUPAC Name

1H-thieno[3,4-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O2S/c9-5-3-1-11-2-4(3)7-6(10)8-5/h1-2H,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZBNSEBSVPLRMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CS1)NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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